Royalisin Royalisin
Brand Name: Vulcanchem
CAS No.:
VCID: VC3663948
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Royalisin

CAS No.:

Cat. No.: VC3663948

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Royalisin -

Specification

Introduction

Structure and Properties of Royalisin

Molecular Structure

Royalisin exhibits a distinctive molecular structure that is characteristic of insect defensins. The mature peptide comprises 51 amino acid residues arranged in a specific configuration that includes an amino-terminal loop, an α-helix, and two anti-parallel β-strands . This structure is stabilized by disulfide bridges, which contribute to the peptide's stability and functionality.

The presence of these disulfide bonds is particularly significant as they confer stability to royalisin under various environmental conditions, including low pH and high temperatures . This structural feature distinguishes royalisin from many other antimicrobial peptides and enhances its potential for practical applications.

Physicochemical Properties

Royalisin demonstrates several noteworthy physicochemical properties that contribute to its antimicrobial efficacy. As a cationic peptide with amphiphilic characteristics, royalisin can interact effectively with bacterial cell membranes, which typically carry a negative charge .

The thermostability of royalisin has been extensively studied, revealing that the peptide maintains significant antibacterial activity at moderate temperatures. Research has shown that the antibacterial activity of recombinant Acc-royalisin (RAcc-royalisin) is negatively associated with temperature, with optimal activity observed at temperatures below 45°C . While activity decreases at higher temperatures (55°C to 85°C), the peptide still exhibits antimicrobial effects, suggesting a degree of thermal resilience likely attributable to its disulfide bonds .

Sources of Royalisin

Natural Sources

Royal jelly, a secretion produced by worker honeybees, represents the primary natural source of royalisin. This substance serves as food for all larvae in a honeybee colony during their first three days of development and continues to be the exclusive food for queen bee larvae throughout their development .

Two significant honeybee species have been identified as sources of royalisin:

  • Western honeybee (Apis mellifera): The first identified source of royalisin, with the peptide being one of the main active constituents in its royal jelly .

  • Asian honeybee (Apis cerana cerana): Also produces royalisin in its royal jelly. Notably, the Asian honeybee appears to have a stronger tolerance and resistance toward various pathogens compared to the Western honeybee, which may be associated with the rich royalisin content in its hemocytes .

Recombinant Production

Due to the challenges associated with extracting sufficient quantities of royalisin from natural sources, recombinant production methods have been developed. These approaches typically involve expression of the royalisin gene in bacterial hosts, most commonly Escherichia coli .

In recent research, a recombinant form of royalisin from the Asian honeybee, referred to as RAcc-royalisin, was successfully expressed by fusion with glutathione S-transferase (GST) in Escherichia coli BL21 . This process yielded approximately 1.5 mg of purified soluble RAcc-royalisin per liter of cell culture, demonstrating the feasibility of producing this compound in sufficient quantities for research and potential commercial applications .

Antimicrobial Activity of Royalisin

Antimicrobial Spectrum

Royalisin exhibits a notable antimicrobial spectrum, primarily affecting Gram-positive bacteria while generally showing limited activity against Gram-negative bacteria and fungi. Research has consistently demonstrated that royalisin effectively inhibits the growth of various Gram-positive bacterial species .

Table 1: Minimum Inhibitory Concentrations (MIC) of RAcc-royalisin Against Selected Bacterial Strains

Bacterial StrainClassificationMIC (μg/ml)
Bacillus subtilisGram-positive62.5
Micrococcus flavusGram-positive125
Staphylococcus aureusGram-positive250
Escherichia coliGram-negativeNo inhibition observed
Fungal strainsFungiNo inhibition observed

The antimicrobial spectrum of royalisin includes several clinically relevant bacterial genera such as Clostridium, Corynebacterium, Leuconostoc, Staphylococcus, and Streptococcus . Additionally, royalisin has demonstrated effectiveness against Bacillus subtilis, Sarcina lutea, and Paenibacillus larvae larvae, the causative agent of American foulbrood, a serious honeybee disease .

Factors Affecting Antimicrobial Activity

Several factors influence the antimicrobial activity of royalisin:

  • Concentration: The antibacterial activity of royalisin is positively correlated with its concentration, with higher concentrations generally exhibiting stronger inhibitory effects against susceptible bacteria .

  • Temperature: As previously noted, the antimicrobial activity of royalisin is temperature-dependent. Studies on RAcc-royalisin have shown that its activity decreases significantly at temperatures above 45°C, although some antibacterial effect persists even at elevated temperatures (55°C to 85°C) .

  • Bacterial species: The effectiveness of royalisin varies considerably across different bacterial species, with Gram-positive bacteria generally showing greater susceptibility than Gram-negative bacteria .

  • Structural modifications: The antimicrobial activity of recombinant royalisin may be influenced by fusion tags or other structural modifications introduced during the production process .

Mechanism of Action

Cell Membrane Disruption

The primary mechanism through which royalisin exerts its antibacterial effects involves disruption of bacterial cell membranes. Research on RAcc-royalisin has provided valuable insights into this process, revealing that the peptide induces dysfunction and disruption of bacterial cell walls and membranes in susceptible Gram-positive bacteria .

Experimental evidence supporting this mechanism includes:

  • Decreased bacterial cell hydrophobicity: Treatment with RAcc-royalisin at the minimum inhibitory concentration (MIC) level results in reduced bacterial cell hydrophobicity, indicating alterations in the cell surface properties .

  • Leakage of cellular contents: RAcc-royalisin treatment causes leakage of 260 nm-absorbing materials from bacterial cells, suggesting compromised membrane integrity .

  • Ultrastructural changes: Transmission electron microscopy has revealed significant structural alterations in bacterial cells exposed to RAcc-royalisin, confirming the disruption of cell walls and membranes .

Comparison with Other Defensins

The mechanism of action exhibited by royalisin shares similarities with other defensins and antimicrobial peptides. Like other insect defensins, royalisin appears to target bacterial membranes, forming voltage-dependent channels that disrupt the permeability barrier of the cytoplasmic membrane .

This mode of action resembles that of nisin, a widely used preservative against Gram-positive bacteria in food and dairy industries. Both compounds incorporate into the bacterial plasma membrane, rendering it permeable to ions and essential molecules, ultimately leading to cell death .

Research on Recombinant Royalisin

Expression and Purification Methods

Significant advances have been made in the development of methods for expressing and purifying recombinant royalisin. Recent research has focused on the expression of RAcc-royalisin from the Asian honeybee Apis cerana cerana in Escherichia coli .

A notable approach involves the expression of royalisin as a fusion protein with glutathione S-transferase (GST). This strategy facilitates the production of correctly folded, soluble protein, avoiding the formation of insoluble aggregates in inclusion bodies, which has been a common challenge in the expression of antimicrobial peptides in bacterial hosts .

The purification process typically employs column chromatography methods. In one study, RAcc-royalisin was purified using a GSTrap FF column connected to a GE ÄKTA Explorer 100 FPLC-Fast Protein Liquid Chromatography System . This approach yielded a fusion protein with an estimated molecular weight of 32 kDa, comprising GST (26 kDa) and Acc-royalisin (5.52 kDa) .

Applications of Royalisin

Food Preservation

The antimicrobial properties of royalisin make it a promising candidate for applications in food preservation. As a naturally occurring peptide derived from royal jelly, royalisin offers potential advantages over synthetic preservatives, particularly in contexts where natural or minimally processed food products are preferred .

Several characteristics of royalisin support its potential utility as a food preservative:

  • Broad spectrum against Gram-positive bacteria: Royalisin effectively inhibits various Gram-positive bacteria, including several species relevant to food spoilage and foodborne illness .

  • Thermal stability: While royalisin's activity decreases at elevated temperatures, it maintains some antimicrobial effect even after heat treatment, suggesting compatibility with certain food processing methods .

  • Similarity to nisin: Royalisin shares biological characteristics with nisin, a widely used food preservative, indicating potential for similar applications .

Pharmaceutical Applications

Beyond food preservation, royalisin holds promise for pharmaceutical applications. As an antimicrobial peptide with activity against clinically relevant bacterial species, royalisin may contribute to the development of novel therapeutic approaches, particularly in the context of increasing antibiotic resistance .

Potential pharmaceutical applications include:

  • Development of new antibiotics: Defensins, including royalisin, are considered promising candidates for new antibiotics among antimicrobial peptides .

  • Therapeutic applications: The specific activity of royalisin against Gram-positive bacteria, combined with its natural origin, may make it suitable for targeted therapeutic interventions .

  • Animal medication: Royalisin's demonstrated efficacy against bacterial pathogens affecting honeybees suggests potential applications in veterinary medicine and apiculture .

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